

derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-one

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Compound of Interest

Compound Name: 5,6-Dimethoxyisobenzofuran-1(3H)-one

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An In-Depth Technical Guide to the Derivatives of **5,6-Dimethoxyisobenzofuran-1(3H)-one**

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, a member of the isobenzofuranone (also known as phthalide) family, is a polycyclic aromatic compound featuring a fused benzene and furanone ring system.^[1] This core structure is found in various naturally occurring compounds, including those isolated from fungal species, and serves as a valuable scaffold in medicinal chemistry.^[1] The isobenzofuranone framework is associated with a wide array of pharmacological properties, including antioxidant, antimicrobial, antiplatelet, and cytotoxic activities.^{[2][3][4]} The strategic functionalization of the **5,6-dimethoxyisobenzofuran-1(3H)-one** core, particularly at the C-3 position, has led to the development of novel derivatives with significant therapeutic potential, targeting a range of biological processes from enzyme inhibition to the induction of apoptosis in cancer cells.^{[1][2]}

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of **5,6-Dimethoxyisobenzofuran-1(3H)-one**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this promising class of compounds.

Physicochemical Properties

The parent compound, **5,6-Dimethoxyisobenzofuran-1(3H)-one**, possesses a well-defined set of chemical and physical properties that serve as a baseline for its derivatives.

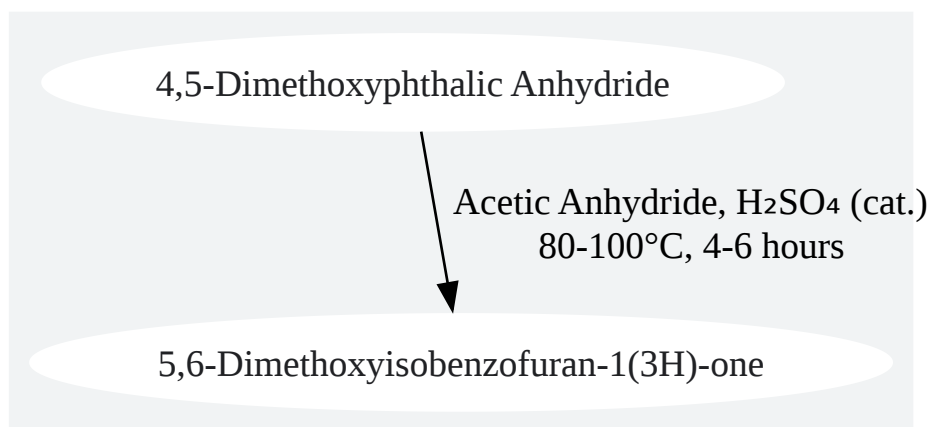
Property	Value	Source
CAS Number	531-88-4	[5]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[5]
Molecular Weight	194.18 g/mol	[5]
IUPAC Name	5,6-dimethoxy-3H-2-benzofuran-1-one	[5]
Appearance	Colorless crystals	[1]
Melting Point	142–144°C	[1]

Synthesis and Derivatization

The synthesis of the **5,6-dimethoxyisobenzofuran-1(3H)-one** core and its subsequent derivatization are critical steps in exploring the structure-activity relationships of this compound class.

Core Synthesis

Several synthetic routes have been established for the preparation of the isobenzofuranone scaffold. A common and well-documented laboratory method involves the acid-catalyzed cyclization of a corresponding anhydride.



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Caption: General synthesis of the isobenzofuranone core.

An alternative patented approach involves the use of N-substituted phthalimide intermediates, which can be adapted for methoxy substitutions. This method includes the methylation of a 4-nitro-phthalimide followed by a zinc-mediated reduction and cyclization.[1]

Derivatization Strategies

The **5,6-dimethoxyisobenzofuran-1(3H)-one** scaffold can be modified through various chemical reactions to generate a library of derivatives.

- **C-3 Position Functionalization:** The C-3 position of the lactone ring is a primary site for modification. Condensation reactions with aldehydes or reactions with various amines are common strategies.[2][6]
- **Aromatic Ring Substitution:** The benzene ring can undergo electrophilic substitution reactions to introduce additional functional groups, altering the electronic and steric properties of the molecule.[1]
- **Oxidation and Reduction:** The core structure can be subjected to oxidation to form quinones or reduction to yield dihydro derivatives.[1]

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Caption: Key strategies for derivatization.

Biological Activities and Structure-Activity Relationships

Derivatives of **5,6-dimethoxyisobenzofuran-1(3H)-one** have demonstrated a broad spectrum of biological activities. The nature and position of the substituents play a crucial role in determining their potency and selectivity.

Antiproliferative and Cytotoxic Activity

Numerous isobenzofuranone derivatives have been evaluated for their anticancer potential. C-3 functionalized phthalides have shown significant in vitro activity against various cancer cell lines.^[2] For instance, certain derivatives have been found to inhibit cell viability by up to 90% at a concentration of 100 μ M in U937 (lymphoma) and K562 (myeloid leukemia) cell lines.^[2] The proposed mechanism often involves the induction of apoptosis through the activation of specific signaling pathways.^[1]

Enzyme Inhibition

This class of compounds has been identified as potent inhibitors of several key enzymes.

- **Cholinesterase Inhibition:** Benzofuranone-ylidene-methyl benzylpyridinium derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.^[7]
- **Tyrosinase Inhibition:** Isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation.^{[1][8]}

Antioxidant and Antiplatelet Activity

(Z)-3-benzylideneisobenzofuran-1(3H)-ones, inspired by natural products, have been synthesized and evaluated as highly potent antioxidants and antiplatelet agents.^[3] Structure-activity relationship studies revealed that compounds with specific electron-donating and electron-withdrawing groups exhibit significantly enhanced activity, in some cases surpassing that of standard references like ascorbic acid and aspirin.^[3]

Quantitative Biological Data

The following table summarizes key quantitative data for various derivatives.

Derivative Class	Target/Assay	Key Compound(s)	IC ₅₀ / EC ₅₀	Source
Benzofuranone-pyridinium	Acetylcholinesterase (AChE)	Compound 5b	52 ± 6.38 nM	[7]
Benzofuranone-pyridinium	Butyrylcholinesterase (BChE)	Compound 6b	10 ± 6.87 nM	[7]
(Z)-3-benzylideneisobenzofuranones	Antioxidant (DPPH Assay)	Compound 28f	~0.45 µg/mL	[3]
(Z)-3-benzylideneisobenzofuranones	Antioxidant (DPPH Assay)	Compound 28k	~0.57 µg/mL	[3]
(Z)-3-benzylideneisobenzofuranones	Antiplatelet (AA-induced)	Multiple (28c-g, 28k-l, etc.)	Potent (up to 6-fold > Aspirin)	[3]
4,6-dihydroxy-5-methoxy-7-methylphthalide	Antioxidant (DPPH Assay)	Compound 1	10 µM	[4]
C-3 Substituted Phthalide	Cytotoxicity (HL-60 leukemia)	Compound 9	3.24 µg/mL	[2]
C-3 Substituted Phthalide	Cytotoxicity (MDA-MB435 melanoma)	Compound 9	8.70 µg/mL	[2]

Note: Structures of specific compounds (e.g., 5b, 28f) are detailed in the cited literature.

Mechanisms of Action

The diverse biological effects of these derivatives are attributed to their interaction with specific molecular targets. Enzyme inhibition and the induction of apoptosis are two of the most studied mechanisms.

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Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and evaluation of new chemical entities.

Protocol 1: Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one

[1]

- Reactants: 4,5-dimethoxyphthalic anhydride, acetic anhydride, sulfuric acid (catalytic amount).
- Procedure: a. Suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride. b. Add a catalytic amount (1-2 mol%) of concentrated sulfuric acid. c. Heat the mixture at 80–100°C for 4–6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into cold water to precipitate the crude product. f. Filter the solid, wash with water, and dry.
- Purification: Recrystallize the crude product from ethanol to yield colorless crystals of **5,6-dimethoxyisobenzofuran-1(3H)-one**.
- Expected Yield: 68–72%.

Protocol 2: MTT Cytotoxicity Assay

[2] This protocol assesses the effect of compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

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Caption: Workflow for the MTT cytotoxicity assay.

- Cell Culture: Maintain human cancer cell lines (e.g., U937, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Add the solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

The **5,6-dimethoxyisobenzofuran-1(3H)-one** scaffold is a versatile and privileged structure in the field of medicinal chemistry. The extensive research into its derivatives has unveiled a wealth of compounds with potent and diverse biological activities, including antiproliferative, enzyme inhibitory, and antioxidant effects. The synthetic accessibility of the core and the

potential for functionalization at multiple sites provide a robust platform for the rational design of new therapeutic agents. Future research should continue to explore novel derivatization strategies, expand the scope of biological targets, and conduct in-depth mechanistic and in vivo studies to translate the promising in vitro results into clinically viable drug candidates.

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